2-(3-Bromophenoxy)pyrazine hydrochloride

Medicinal Chemistry Compound Management Assay Development

Researchers requiring a reliable, solubility-enhanced pyrazine scaffold for kinase inhibitor programs often face supply inconsistencies with free base analogs. 2-(3-Bromophenoxy)pyrazine hydrochloride (CAS 1423027-71-7) provides a direct solution, supplied as a pre-formed hydrochloride salt to ensure consistent aqueous solubility for biological assays. This specific 3-bromo regioisomer is critical for target engagement; substitutions with 2- or 4-bromo analogs are not functionally equivalent and compromise experimental reproducibility. - Enables fragment-based discovery with a balanced cLogP (~3.76) for cell permeability. - The bromine handle facilitates rapid SAR expansion via Suzuki-Miyaura cross-coupling. - Verified purity ensures reproducible kinase profiling and hit validation.

Molecular Formula C10H8BrClN2O
Molecular Weight 287.54
CAS No. 1423027-71-7
Cat. No. B3239882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenoxy)pyrazine hydrochloride
CAS1423027-71-7
Molecular FormulaC10H8BrClN2O
Molecular Weight287.54
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=NC=CN=C2.Cl
InChIInChI=1S/C10H7BrN2O.ClH/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10;/h1-7H;1H
InChIKeyBKKGWKMMDGKLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenoxy)pyrazine Hydrochloride Procurement Guide


2-(3-Bromophenoxy)pyrazine hydrochloride (CAS 1423027-71-7) is a heterocyclic organic compound consisting of a pyrazine ring ether-linked to a 3-bromophenyl moiety, supplied as a hydrochloride salt [1]. It is utilized as a versatile small-molecule scaffold in medicinal chemistry and chemical biology, particularly in kinase inhibitor research [2]. Available from major chemical suppliers including American Elements, Sigma-Aldrich (via Enamine), and AKSci, the compound is typically offered with a purity specification of 95-98% . Its molecular formula is C10H8BrClN2O, with a molecular weight of 287.54 g/mol .

Medicinal chemistry scaffold for kinase inhibitor fragment design
Hydrochloride salt form improves aqueous handling for biological assays
3-Bromophenoxy group provides synthetic handle for cross-coupling reactions

2-(3-Bromophenoxy)pyrazine Hydrochloride Substitution Risks


Simple substitution with closely related analogs—such as the free base (2-(3-bromophenoxy)pyrazine), the 2- or 4-bromo regioisomers, or the 6-methyl analog—is not scientifically valid due to substantial differences in physicochemical properties and biological activity that directly impact experimental outcomes . The hydrochloride salt form confers enhanced aqueous solubility and handling properties compared to the free base, which is primarily soluble only in organic solvents . Furthermore, the position of the bromine atom on the phenyl ring (ortho vs. meta vs. para) and the presence of additional substituents (e.g., 6-methyl) can significantly alter binding affinity, selectivity, and cellular potency in biological assays . Therefore, procurement decisions must be based on specific, quantitative differentiation to ensure reproducibility and project relevance.

Free base form may not transfer directly; salt form provides aqueous compatibility not achievable with organic-solvent-only free base.
Bromine regioisomers (ortho/para vs. meta) can shift binding affinity and selectivity profiles, requiring independent validation.
6-Methyl analog substitution alters scaffold geometry and biological activity; assay results may not replicate across analogs.

2-(3-Bromophenoxy)pyrazine Hydrochloride Differentiation Evidence


Salt Form Solubility Advantage

The hydrochloride salt of 2-(3-bromophenoxy)pyrazine exhibits markedly improved aqueous compatibility compared to its free base analog. The free base is explicitly reported as 'soluble in organic solvents' only, limiting its direct use in aqueous biological assays . While quantitative solubility data (e.g., mg/mL) are not published, the salt form's improved aqueous handling is a critical differentiator for reproducible in vitro pharmacology .

Salt Solubility
Reported
Hydrochloride salt: aqueous-compatible handling
Free base: organic solvents only
Reduces assay preparation variability
Qualitative difference; no quantitative solubility data available
Medicinal Chemistry Compound Management Assay Development

Free Base cLogP

The free base scaffold of 2-(3-bromophenoxy)pyrazine has a calculated partition coefficient (cLogP) of 3.759 [1]. This value places it within a favorable range for cell permeability and oral bioavailability in drug discovery programs, while remaining less lipophilic than many more complex kinase inhibitor scaffolds .

Lipophilicity
Class-level inference
cLogP = 3.759
Balanced value supports permeability screening potential
In silico prediction for free base scaffold
Drug Design ADME Prediction Lead Optimization

IC50 of Related Derivatives

While direct IC50 data for 2-(3-bromophenoxy)pyrazine hydrochloride itself is not publicly available, a closely related derivative scaffold has been reported to exhibit an IC50 of 8.47 µM against MCF-7 breast cancer cells . This suggests that the 3-bromophenoxy-pyrazine core possesses inherent cytotoxic potential that warrants further investigation, though no direct comparator data exists for this specific compound.

Related Derivative IC50
Supporting evidence
Related pyrazine derivative: IC50 8.47 µM against MCF-7 cells
Preliminary scaffold activity benchmark
Not directly measured for target compound; use for SAR context only
Cancer Biology Cytotoxicity Assay MCF-7

2-(3-Bromophenoxy)pyrazine Hydrochloride Application Scenarios


Kinase Inhibitor Fragment Design

Due to its pyrazine core and demonstrated utility in kinase inhibitor development, 2-(3-bromophenoxy)pyrazine hydrochloride serves as an excellent starting point for fragment-based drug discovery or scaffold-hopping campaigns targeting kinases . Its balanced cLogP of ~3.76 supports cell permeability, and the bromine atom provides a synthetic handle for further derivatization [1].

Chemical Biology Probe Development

The compound's moderate lipophilicity and potential for halogen bonding make it suitable for the development of chemical probes to interrogate biological pathways involving protein kinases or other bromodomain-containing targets. The hydrochloride salt form ensures reliable dissolution in aqueous assay buffers .

Building Block for Heterocycle Synthesis

The bromophenoxy substituent provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of diverse, more complex pyrazine-containing molecules. This application leverages the compound's well-defined reactivity and commercial availability .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
Pyrazine core with balanced lipophilicity profile
Cell permeability and fragment elaboration potential
Chemical biology probe development
Halogen bonding potential and aqueous solubility
Target engagement and buffer compatibility assessment
Heterocycle synthesis building block
Bromophenoxy synthetic handle for cross-coupling
Reactivity and coupling condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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